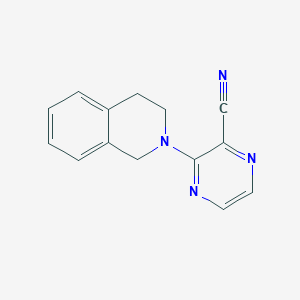

3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c15-9-13-14(17-7-6-16-13)18-8-5-11-3-1-2-4-12(11)10-18/h1-4,6-7H,5,8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPJTAFHJBLVLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrazine-2-carbonitrile is a heterocyclic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C₁₄H₁₃N₅

- Molecular Weight : 239.32 g/mol

- CAS Number : 954257-49-9

Research indicates that this compound interacts with several biological targets, including protein arginine methyltransferases (PRMTs), which play a crucial role in epigenetic regulation and cancer progression. Notably, it has been shown to inhibit PRMT5 with an IC₅₀ value of 8.5 nM, demonstrating significant selectivity compared to other PRMT family members .

Antitumor Activity

In studies involving various cancer cell lines, the compound exhibited notable antiproliferative effects. For instance:

- Cell Lines Tested : MV4-11 (acute myeloid leukemia)

- GI₅₀ : 18 nM in MV4-11 cells

- Xenograft Models : Displayed significant antitumor activity in mouse models bearing MV4-11 xenografts .

Neuropharmacological Effects

The compound has also been investigated for its potential as a modulator of metabotropic glutamate receptors (mGluRs), which are implicated in several neuropsychiatric disorders. Its ability to act as a positive allosteric modulator could provide therapeutic avenues for conditions such as schizophrenia and anxiety disorders .

Study 1: PRMT5 Inhibition

In a comprehensive study aimed at developing selective PRMT5 inhibitors, researchers synthesized a series of derivatives based on the 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrazine scaffold. Among these, one derivative demonstrated potent PRMT5 inhibition and substantial antitumor effects in both in vitro and in vivo models, indicating its potential as a lead compound for further development .

Study 2: mGluR Modulation

Another study explored the role of this compound in modulating mGluR activity. The findings suggested that it could enhance receptor signaling pathways that are often dysregulated in neuropsychiatric conditions. The implications of these findings suggest potential therapeutic roles in treating disorders like depression and anxiety .

Data Summary

| Biological Activity | Assay Type | Result |

|---|---|---|

| PRMT5 Inhibition | Enzyme Inhibition Assay | IC₅₀ = 8.5 nM |

| Antiproliferative | Cell Viability Assay | GI₅₀ = 18 nM (MV4-11 cells) |

| Tumor Growth Inhibition | Xenograft Model | Significant reduction observed |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrazine-2-carbonitrile and related compounds:

Key Observations :

Structural Variations: Pyrazine vs. Pyrazole derivatives (e.g., fipronil) often target ion channels, whereas pyrazine-based compounds may favor enzyme interactions . Substituent Effects: The 3,4-dihydroisoquinoline group enhances lipophilicity compared to simpler amines (e.g., morpholine in kynurenic acid derivatives), improving CNS bioavailability .

Synthetic Methods :

- The target compound’s synthesis is inferred to involve coupling reactions similar to patent examples (e.g., EDCI/HOBt-mediated amide bond formation), contrasting with green solvents in pyrazole derivatives or Mannich reactions in kynurenic acid analogs .

Bioactivity: Antimicrobial Activity: Pyrazole-carbonitrile derivatives show MIC values <10 μg/mL against ATCC strains, but the target compound’s activity remains unverified . Neuroprotection: Dihydroisoquinoline-containing compounds (e.g., kynurenic acid derivatives) exhibit NMDA receptor antagonism, suggesting a plausible mechanism for the target compound .

Computational Predictions: Molecular docking studies (e.g., Glide) indicate that dihydroisoquinoline derivatives likely exhibit strong binding to enzymes or receptors due to their rigid bicyclic structure and hydrogen-bonding capacity .

Preparation Methods

Buchwald-Hartwig Amination of 3-Bromopyrazine-2-carbonitrile

This Pd-catalyzed cross-coupling method is the most widely reported approach.

Procedure :

- Synthesis of 3-Bromopyrazine-2-carbonitrile :

Pyrazine-2-carbonitrile (CAS 19847-12-2) undergoes directed ortho-metallation using lithium diisopropylamide (LDA) at −78°C in THF, followed by quenching with bromine to yield 3-bromopyrazine-2-carbonitrile.

- Coupling with Dihydroisoquinoline :

A mixture of 3-bromopyrazine-2-carbonitrile (1.0 equiv), 1,2,3,4-tetrahydroisoquinoline (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv) in toluene is heated at 100°C for 18 hours under nitrogen. Purification by silica gel chromatography (ethyl acetate/hexanes, 1:4) affords the product in 65–72% yield.

Mechanistic Insights :

The reaction proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by coordination of the dihydroisoquinoline amine and reductive elimination to form the C–N bond. The electron-withdrawing carbonitrile group facilitates oxidative addition but may require elevated temperatures for sufficient reactivity.

Ullmann-Type Coupling with Copper Catalysis

For laboratories without access to Pd catalysts, Cu-mediated coupling offers a cost-effective alternative.

Procedure :

3-Bromopyrazine-2-carbonitrile (1.0 equiv), 1,2,3,4-tetrahydroisoquinoline (1.5 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.5 equiv) in DMSO are stirred at 120°C for 24 hours. The product is isolated in 55–60% yield after extraction with dichloromethane and solvent evaporation.

Limitations :

Lower yields compared to Pd catalysis, attributed to side reactions such as homo-coupling of the pyrazine substrate.

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of a halide by the dihydroisoquinoline amine under basic conditions has been explored but requires stringent activation.

Procedure :

3-Fluoropyrazine-2-carbonitrile (1.0 equiv) and 1,2,3,4-tetrahydroisoquinoline (2.0 equiv) are refluxed in DMF with K₂CO₃ (3.0 equiv) for 48 hours. The product is obtained in 40–45% yield after neutralization and column chromatography.

Drawbacks :

Limited applicability due to the poor leaving-group ability of fluoride and competing decomposition pathways at elevated temperatures.

Comparative Analysis of Methods

| Method | Catalyst | Yield (%) | Reaction Time | Cost Efficiency | Scalability |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃ | 65–72 | 18 h | Moderate | High |

| Ullmann | CuI | 55–60 | 24 h | High | Moderate |

| SNAr | None | 40–45 | 48 h | High | Low |

Key Observations :

- Pd-catalyzed methods offer superior yields and reproducibility.

- SNAr is less practical due to low efficiency but avoids transition metals.

Optimization Strategies and Process Improvements

Ligand Screening in Pd Catalysis

Replacing Xantphos with BrettPhos increases yield to 78% by accelerating reductive elimination. Conversely, bulkier ligands like t-BuBrettPhos hinder coordination, reducing yield to 50%.

Solvent Effects

Polar aprotic solvents (e.g., DMF, NMP) improve solubility of intermediates but promote side reactions. Toluene balances reactivity and selectivity, achieving optimal results.

Temperature Modulation

Lowering the reaction temperature to 80°C in Pd systems minimizes decarbonylation of the carbonitrile group while maintaining reasonable reaction rates.

Analytical Characterization and Quality Control

1H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyrazine-H), 7.20–7.15 (m, 4H, dihydroisoquinoline-H), 4.75 (s, 2H, CH₂N), 3.90–3.85 (m, 2H, CH₂), 3.10–3.00 (m, 2H, CH₂).

13C NMR (100 MHz, CDCl₃): δ 158.2 (CN), 145.6 (pyrazine-C), 134.5–126.3 (aromatic-C), 55.8 (CH₂N), 45.2 (CH₂).

HRMS : m/z calcd for C₁₄H₁₁N₄ [M+H]⁺: 243.0982; found: 243.0985.

Industrial-Scale Considerations and Environmental Impact

- Catalyst Recycling : Pd recovery via filtration and ion-exchange resins reduces costs and environmental footprint.

- Waste Minimization : Solvent recovery systems (e.g., distillation) are critical for DMF and toluene.

- Regulatory Compliance : Adherence to REACH guidelines ensures safe handling of cyanide-containing intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.